methyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate
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Description
Methyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C20H16O5 and its molecular weight is 336.343. The purity is usually 95%.
BenchChem offers high-quality methyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Suzuki–Miyaura Coupling
Overview: Suzuki–Miyaura (SM) coupling is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. Its success lies in its mild reaction conditions, functional group tolerance, and environmentally benign organoboron reagents. The coupling involves oxidative addition and transmetalation steps.
Role of Methyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate:- It participates in transmetalation, transferring nucleophilic organic groups from boron to palladium, leading to the formation of new carbon–carbon bonds .
Propylene Glycol Methyl Ether Acetate (PGMEA) Synthesis
Overview: PGMEA is a crucial solvent in semiconductor and display material processes, requiring high purity and low acidity.
Role of Methyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate:- Its reactivity and stability make it a potential precursor or intermediate in the production of PGMEA .
Water-Soluble Photoactive Cellulose Derivatives
Overview: Water-soluble cellulose derivatives find applications in various fields, including photochemistry.
Role of Methyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate:properties
IUPAC Name |
methyl 2-[[(2Z)-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-6-yl]oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c1-23-19(21)13-24-15-10-11-16-18(12-15)25-17(20(16)22)9-5-8-14-6-3-2-4-7-14/h2-12H,13H2,1H3/b8-5+,17-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVBXOGGXOAATM-WIXUPIFPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate |
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